Isopropyl 5-bromopentanoate

Physicochemical characterization Separation science Process chemistry

Isopropyl 5-bromopentanoate (CAS 13931-38-9) is a bifunctional C5 building block combining a primary alkyl bromide and an isopropyl ester within a pentanoate backbone. This structure positions the compound as an electrophilic intermediate for nucleophilic substitution or cross-coupling, where the steric and electronic nature of the secondary isopropyl ester modulates reactivity and stability differently from common methyl or ethyl ester analogs.

Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
CAS No. 13931-38-9
Cat. No. B087643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 5-bromopentanoate
CAS13931-38-9
Molecular FormulaC8H15BrO2
Molecular Weight223.11 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCCBr
InChIInChI=1S/C8H15BrO2/c1-7(2)11-8(10)5-3-4-6-9/h7H,3-6H2,1-2H3
InChIKeyBNMDVZUARWALIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 5-Bromopentanoate (CAS 13931-38-9): A Specialized C5 Bromo-Ester Intermediate for Targeted Synthesis


Isopropyl 5-bromopentanoate (CAS 13931-38-9) is a bifunctional C5 building block combining a primary alkyl bromide and an isopropyl ester within a pentanoate backbone . This structure positions the compound as an electrophilic intermediate for nucleophilic substitution or cross-coupling, where the steric and electronic nature of the secondary isopropyl ester modulates reactivity and stability differently from common methyl or ethyl ester analogs. It serves as a specific precursor in multi-step organic syntheses, such as in the preparation of 2-ketopimelic acid derivatives .

C5 bromo-ester building block for nucleophilic substitution or cross-coupling reactions
Isopropyl ester modulates reactivity and purification behavior compared to methyl/ethyl analogs
Documented precursor in the synthesis of 2-ketopimelic acid derivatives

Procurement Risk: Why C5 Bromo-Ester Analogs Cannot Simply Be Interchanged for Isopropyl 5-Bromopentanoate


Direct substitution of isopropyl 5-bromopentanoate with a methyl or ethyl 5-bromopentanoate analog is not trivial and can introduce significant risk in established protocols. The ester group is not merely a protecting group; its steric bulk directly impacts reaction kinetics, selectivity, and the stability of intermediates [1]. In class-level studies, the rate of alkaline hydrolysis for isopropyl esters has been shown to be approximately equivalent to that of ethyl esters, rather than slower or faster, demonstrating that the steric influence is not linear across ester types [2]. This unpredictable behavior mandates the use of the specific ester validated in a given synthetic pathway, rather than assuming a simpler or cheaper analog will perform identically.

Ester reactivity Isopropyl ester hydrolysis kinetics may not scale linearly from methyl or ethyl; class-level data show non-linear rate order across ester types
Purification mismatch Boiling point and density differences vs. methyl/ethyl analogs can shift distillation and extraction protocol performance
Route specificity Validated use as a 2-ketopimelic acid precursor is compound-specific; generic analogs lack documented route validation

Quantitative Evidence for Isopropyl 5-Bromopentanoate Selection: Comparator Data and Performance Insights


Physical Property Differentiation: Boiling Point and Density vs. Methyl and Ethyl Analogs

The computed boiling point (223.23°C at 760 mmHg) and density (1.256 g/cm³) of isopropyl 5-bromopentanoate differ significantly from the experimentally measured values for its methyl ester analog (bp 188.2°C at 760 mmHg; density 1.363 g/mL at 25°C) [1], suggesting different purification requirements. The ethyl ester analog also has a lower boiling point (104-109°C at 12 mmHg, which equates to a lower temperature at atmospheric pressure) and higher density (1.321 g/mL) [2]. These variations directly impact distillation and extraction protocols.

Boiling point & density vs. methyl/ethyl analogs
Reported
Computed bp ~35°C higher than methyl analog; lower density than both methyl and ethyl comparators
Supports distillation protocol design and purification planning
Computed bp vs. experimental literature values for comparators
Physicochemical characterization Separation science Process chemistry

Nucleophilic Substitution Reactivity: Class-Level Inference on Steric Effects on Hydrolysis

While direct comparative kinetic data for 5-bromopentanoate esters is absent from the literature, class-level studies on formate esters indicate that the hydrolysis rate of an isopropyl ester is approximately the same as that for an ethyl ester, rather than being slower as simple steric arguments might predict [1]. This non-linear relationship implies that substituting ethyl for isopropyl ester in a nucleophilic environment could lead to unintended changes in reaction rate or selectivity, making the validated ester critical for reproducibility.

Hydrolysis rate class inference
Class-level
Formate ester hydrolysis order: methyl < ethyl ≈ isopropyl; direct 5-bromopentanoate data absent
Reactivity may not follow simple steric prediction; requires validation in target nucleophilic environment
Class-level formate ester study; data to verify for bromo-ester context
Reaction kinetics Ester hydrolysis Structure-activity relationship

Validated Synthetic Utility: A Documented Precursor to 2-Ketopimelic Acid

Database mining of synthetic routes confirms the use of isopropyl 5-bromopentanoate as a specific upstream raw material for the synthesis of 2-ketopimelic acid (2-ketoheptanedioic acid) . This contrasts with the more generic use of methyl or ethyl 5-bromopentanoates in the literature for simpler alkylation reactions or preparation of homocysteine derivatives [1]. This specific documented use provides a level of validation for researchers exploring routes to complex dicarboxylic acids.

Validated synthetic utility
Reported
Documented as a specific precursor to 2-ketopimelic acid in synthetic route databases
De-risks selection for complex dicarboxylic acid synthesis routes
Specific downstream product; route validation reviewed
Dicarboxylic acid synthesis Intermediate validation Route scouting

Optimal Scientific and Industrial Application Scenarios for Isopropyl 5-Bromopentanoate (CAS 13931-38-9)


Synthesis of Complex Dicarboxylic Acids like 2-Ketopimelic Acid

Isopropyl 5-bromopentanoate is the preferred starting material when targeting the synthesis of 2-ketopimelic acid and related derivatives, as evidenced by its specific documentation in synthetic route databases . The isopropyl ester likely influences the selectivity or stability of intermediates during the multi-step conversion. Substituting with a methyl or ethyl ester analog would deviate from the validated protocol and introduce uncertainty into the yield and purity of the final dicarboxylic acid product .

Process Chemistry Requiring Specific Boiling Point Separation

In synthetic sequences where byproducts or solvents have boiling points similar to methyl or ethyl 5-bromopentanoate analogs, the significantly different computed boiling point of the isopropyl ester (ca. 35°C higher than the methyl ester) can be a critical design parameter . This allows for more efficient purification by distillation, preventing cross-contamination in the final product. The lower density compared to its methyl and ethyl counterparts also offers distinct phase-separation behavior during aqueous workups .

Synthesis of Lipophilic Building Blocks for Medicinal Chemistry

When increased lipophilicity (logP) is desired in a building block without resorting to the extremely bulky and acid-labile tert-butyl ester, the secondary isopropyl group provides a balanced steric and electronic profile . This is relevant in medicinal chemistry for modulating the pharmacokinetic properties of lead compounds, where an isopropyl ester prodrug motif can influence membrane permeability differently from a primary alkyl ester, a principle supported by class-level studies on intestinal absorption .

Application
Selection Property
Validation Focus
Synthesis of complex dicarboxylic acids (e.g., 2-ketopimelic acid)
Validated precursor route
Route fidelity and intermediate stability review
Process chemistry with specific boiling-point separation needs
Boiling point differentiation
Distillation protocol design and purification review
Synthesis of lipophilic building blocks for medicinal chemistry research
Isopropyl ester lipophilicity
Membrane permeability assay context
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